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Compound of Interest

Compound Name: Carbocisteine-d3

Cat. No.: B15557447 Get Quote

A Comparative Bioequivalence Study of Two
Oral Carbocisteine Formulations
This guide provides a detailed comparison of the bioequivalence of two oral formulations of

Carbocisteine, a mucolytic agent used in the treatment of respiratory disorders. The following

analysis is based on a pivotal bioequivalence study that employed a robust analytical

methodology utilizing a deuterated internal standard for accurate quantification of

Carbocisteine in human plasma. This document is intended for researchers, scientists, and

professionals in the field of drug development and pharmacokinetics.

Quantitative Data Summary
The bioequivalence of the two Carbocisteine formulations was assessed by comparing their

key pharmacokinetic parameters in healthy adult human subjects under fasting conditions. The

study was designed as an open-label, randomized, two-treatment, two-period, two-sequence,

single-dose, crossover study. The results, including the geometric means for the test and

reference formulations, the ratio of these means, and the 90% confidence intervals (CI), are

summarized in the table below.
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Pharmacokinet
ic Parameter

Test
Formulation
(Geometric
Mean)

Reference
Formulation
(Geometric
Mean)

Ratio
(Test/Referenc
e) [%]

90%
Confidence
Interval

Cmax (µg/mL) 5.6 5.8 96.55 89.8% to 111.2%

AUC0-t

(µg·hr/mL)
20.1 21.4 93.93 -

AUC0-∞

(µg·hr/mL)
22.8 23.9 95.40 92.3% to 121.0%

Tmax (hr) 2.2 (Median) 2.3 (Median) - -

t1/2 (hr) 1.5 1.5 - -

Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time

curve from time zero to the last measurable concentration; AUC0-∞: Area under the plasma

concentration-time curve from time zero to infinity; Tmax: Time to reach maximum plasma

concentration; t1/2: Elimination half-life.

The 90% confidence intervals for the geometric mean ratios of Cmax and AUC0-∞ for the test

and reference formulations fall within the widely accepted bioequivalence range of 80% to

125%.

Experimental Protocols
The methodologies employed in the bioequivalence study were designed to ensure the

accuracy and reliability of the pharmacokinetic data.

Study Design and Subjects

A total of 58 healthy adult human subjects participated in this open-label, randomized, two-

period, two-sequence, single-dose, crossover bioequivalence study.[1] The subjects were

housed in a clinical facility from at least 11 hours pre-dose to 12 hours post-dose in each

period.[1] The study protocol and informed consent documents were approved by an

appropriate ethics committee.
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Drug Administration and Blood Sampling

In each study period, subjects received a single oral dose of either the test or reference

Carbocisteine formulation (375 mg capsule) under fasting conditions.[1] A total of 18 blood

samples (5 mL each) were collected at the following time points: pre-dose (within 75 minutes

before dosing) and at 0.25, 0.50, 0.75, 1.00, 1.25, 1.50, 1.75, 2.00, 2.33, 2.67, 3.00, 4.00, 5.00,

6.00, 8.00, 10.00, and 12.00 hours after drug administration.[1] Plasma samples were

separated by centrifugation and stored at -70±15°C until analysis.[2]

Analytical Method: LC-MS/MS with a Deuterated Internal Standard

The concentration of Carbocisteine in human plasma was determined using a validated high-

performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Internal Standard: A deuterated stable isotope of Carbocisteine, Carbocisteine-13C3, was

used as the internal standard to ensure high accuracy and precision.[1]

Sample Preparation: Sample preparation was accomplished using a solid-phase extraction

technique.[1]

Chromatography: The processed samples were chromatographed on a Luna 5u HILIC 200 A

(150 x 4.6 mm) column.[1] The mobile phase consisted of a mixture of Acetone-M and a

buffer solution (40:60% v/v).[1]

Mass Spectrometry: The detection and quantification of Carbocisteine and its deuterated

internal standard were performed using a mass spectrometer.[1] The analytical method was

validated for a concentration range of 52.27 µg/mL to 5301.83 µg/mL in human plasma.[1]

Visual Representation of the Experimental Workflow
The following diagram illustrates the key stages of the bioequivalence study, from the initial

screening of volunteers to the final pharmacokinetic analysis.
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Caption: Workflow of the Carbocisteine bioequivalence study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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